4-(4-methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide
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Overview
Description
4-(4-Methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide is a complex organic compound characterized by its unique structural features, including a methoxypiperidine ring and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide typically involves multiple steps, starting with the preparation of the methoxypiperidine core. This can be achieved through the reaction of piperidine with methanol under acidic conditions. Subsequently, the trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, where the benzamide moiety is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(4-methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide can be used to study protein interactions and enzyme activities. Its trifluoromethyl group can enhance binding affinity and selectivity.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials. Its unique properties can improve the performance and stability of various products.
Mechanism of Action
The mechanism by which 4-(4-methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide
4-(4-Methoxypiperidin-1-yl)-N-(4-(trifluoromethyl)benzyl)benzamide
4-(4-Methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness: 4-(4-Methoxypiperidin-1-yl)-N-(3-(trifluoromethyl)benzyl)benzamide stands out due to its specific trifluoromethylbenzyl group placement, which can influence its binding properties and biological activity. This structural variation can lead to differences in efficacy and selectivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-28-19-9-11-26(12-10-19)18-7-5-16(6-8-18)20(27)25-14-15-3-2-4-17(13-15)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBCOJLIRTNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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